Deoxypeganine

Descripción general

Descripción

Deoxypeganine is an alkaloid and a potent inhibitor of cholinesterase . It acts preferentially on butyrylcholinesterase and is a selective inhibitor of monoamine oxidase A . It is being developed for its potential utility in the pharmacological treatment of alcohol abuse to reduce craving and depression .

Synthesis Analysis

The synthesis of Deoxypeganine involves the preparation of deoxypeganine hydrochloride . Details of the technology of the synthesis and stage-wise analysis of the alkaloids deoxyvasicinone and deoxypeganine hydrochlorides have been provided . Another study discusses the mechanochemical modification of deoxypeganine hydrochloride by polyampholite .

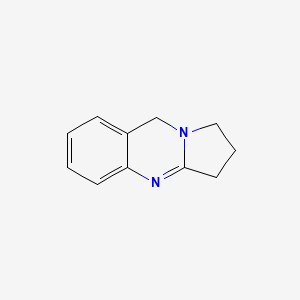

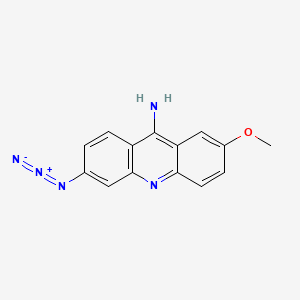

Molecular Structure Analysis

Deoxypeganine has a molecular formula of C11H12N2 . The crystal structure of deoxypeganine hydrochloride has been established by the x-ray structural method . The structures of deoxypeganine salts were solved by x-ray structure analysis .

Chemical Reactions Analysis

The stability of deoxypeganine hydrochloride under the action of light has been established . The kinetics of the oxidation of deoxypeganine hydrochloride in aqueous solution in the presence of deoxyvasicinone hydrochloride have been studied .

Physical And Chemical Properties Analysis

Deoxypeganine has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 52.6±0.5 cm3 .

Aplicaciones Científicas De Investigación

Photochemical Oxidation Studies

Deoxypeganine hydrochloride has been studied for its stability under the action of light. The kinetics of its oxidation in aqueous solution, especially in the presence of deoxyvasicinone hydrochloride, has been a subject of interest. Researchers have used molecular orbital methods to consider the structures and electronic conformations of deoxypeganine salts in both ground and excited states .

Herbal Medicine Applications

Deoxypeganine is identified in the plant Adhatoda vasica, which is used in Ayurvedic medicine to treat respiratory ailments. The compound contributes to the plant’s therapeutic properties, particularly as a bronchodilator .

Cholinesterase Inhibition

Desoxypeganine has been reported to inhibit acetylcholinesterase with an IC50 of 3.72 µM. This activity suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer’s disease .

Monoamine Oxidase Inhibition

As a selective MAO-A inhibitor, desoxypeganine has implications in the treatment of psychiatric disorders and neurodegenerative diseases. It has shown inhibitory activity with an IC50 value of 2 µM, indicating its potential as a therapeutic agent .

Alcohol Abuse Research

Desoxypeganine’s role as a cholinesterase and MAO-A inhibitor makes it a candidate for alcohol abuse research. It has been used in studies to reduce ethanol intake and preference in animal models, suggesting a possible application in treating alcohol dependency .

Traditional Pharmaceutical Sciences

In traditional pharmaceutical sciences, Peganum harmala, which contains desoxypeganine, is used for a variety of treatments, including cardiovascular, gastrointestinal, nervous, and endocrine disorders. The compound’s diverse biological activities make it a valuable resource for developing new therapeutic agents .

Mecanismo De Acción

Target of Action

Deoxypeganine, also known as Desoxypeganine, is an alkaloid that primarily targets cholinesterase (BChE and AChE) and monoamine oxidase-A (MAO-A) . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. Monoamine oxidase-A is an enzyme that degrades serotonin, norepinephrine, and dopamine, neurotransmitters that play significant roles in mood regulation .

Mode of Action

Deoxypeganine acts as a potent inhibitor of both cholinesterase and selective MAO-A . By inhibiting these enzymes, it prevents the breakdown of their respective neurotransmitters, leading to an increase in the levels of these neurotransmitters in the brain . This can result in enhanced cognitive function and mood regulation .

Biochemical Pathways

The primary biochemical pathways affected by Deoxypeganine are the cholinergic and monoaminergic pathways . By inhibiting the breakdown of acetylcholine and monoamines, Deoxypeganine can potentially enhance the signaling in these pathways, leading to improved cognitive function and mood regulation .

Pharmacokinetics

This suggests that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively .

Result of Action

The primary result of Deoxypeganine’s action is the potential enhancement of cognitive function and mood regulation . By increasing the levels of acetylcholine and monoamines in the brain, it may help improve memory, cognition, and mood . It has been suggested for use in alcohol abuse research due to its potential effects on reducing alcohol intake and preference .

Action Environment

The action of Deoxypeganine can be influenced by various environmental factors. For instance, light has been found to affect the stability of Deoxypeganine hydrochloride . Additionally, the presence of other compounds, such as deoxyvasicinone hydrochloride, can influence the oxidation kinetics of Deoxypeganine hydrochloride . These factors can potentially impact the efficacy and stability of Deoxypeganine.

Safety and Hazards

Propiedades

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

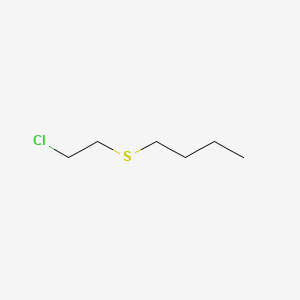

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of deoxypeganine?

A1: Deoxypeganine acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of deoxypeganine's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, deoxypeganine increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of deoxypeganine?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of deoxypeganine. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for deoxypeganine?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing deoxypeganine and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to deoxypeganine's structural characterization.

Q5: How does deoxypeganine interact with other materials?

A5: Research indicates that deoxypeganine can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of deoxypeganine?

A6: While the provided abstracts lack specific details on deoxypeganine's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does deoxypeganine exhibit any catalytic properties?

A7: The provided abstracts primarily focus on deoxypeganine's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study deoxypeganine?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of deoxypeganine and its derivatives. [] Additionally, research has explored the photochemical oxidation of deoxypeganine using computational modeling. [, ]

Q9: How do structural modifications impact deoxypeganine's activity?

A9: Research on the neuroprotective activity of deoxypeganine derivatives revealed that two amino derivatives exhibited greater potency than deoxypeganine itself. [] This suggests that modifications to the deoxypeganine structure can influence its pharmacological activity and warrant further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1215478.png)